5-Bromo-4-chloro-2-iodoaniline
Overview
Description
5-Bromo-4-chloro-2-iodoaniline is an aromatic amine with the molecular formula C6H4BrClINH2. This compound is characterized by the presence of bromine, chlorine, and iodine substituents on the benzene ring, along with an amino group. It is a derivative of aniline and is used in various chemical syntheses and research applications.
Mechanism of Action
Target of Action
5-Bromo-4-chloro-2-iodoaniline is a type of aniline derivative . The primary targets of aniline derivatives are often complex and can vary widely depending on the specific derivative and its functional groups.
Mode of Action
Aniline derivatives are known to undergo various chemical reactions, including nucleophilic substitution . The bromo, chloro, and iodo substituents on the aniline ring can potentially interact with other molecules or ions in a biological system .
Pharmacokinetics
It is predicted to have high gi absorption and is likely bbb permeant . It is also predicted to be a CYP1A2 and CYP2C9 inhibitor . These properties could potentially impact the bioavailability of the compound.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other chemicals can affect its reactivity and stability . .
Biochemical Analysis
Biochemical Properties
It is known that halogenated anilines can interact with various enzymes and proteins . The nature of these interactions is largely dependent on the specific structure of the compound and the biochemical context in which it is present .
Cellular Effects
Other halogenated anilines have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that halogenated anilines can bind to various biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the stability and degradation of halogenated anilines can vary depending on the specific conditions of the experiment .
Dosage Effects in Animal Models
Other halogenated anilines have been shown to have threshold effects and can cause toxic or adverse effects at high doses .
Metabolic Pathways
Other halogenated anilines are known to interact with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .
Transport and Distribution
Other halogenated anilines are known to interact with various transporters and binding proteins .
Subcellular Localization
Other halogenated anilines are known to be directed to specific compartments or organelles due to targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4-chloro-2-iodoaniline typically involves multiple steps, starting from aniline. One common method includes:
Bromination: Aniline is first brominated to form 4-bromoaniline.
Chlorination: The 4-bromoaniline is then chlorinated to produce 4-bromo-2-chloroaniline.
Iodination: Finally, the 4-bromo-2-chloroaniline is iodinated to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reagent concentrations to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-4-chloro-2-iodoaniline undergoes various types of chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine, chlorine, and iodine) can be substituted with other groups under appropriate conditions.
Oxidation and Reduction: The amino group can be oxidized or reduced to form different functional groups.
Coupling Reactions: It can participate in coupling reactions to form more complex aromatic compounds.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide in acetone for halogen exchange.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated anilines, while oxidation and reduction can produce nitroanilines or aminobenzenes.
Scientific Research Applications
5-Bromo-4-chloro-2-iodoaniline is used in several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-2-iodoaniline
- 4-Chloro-2-iodoaniline
- 2-Bromo-4-chloroaniline
- 2-Iodoaniline
Uniqueness
5-Bromo-4-chloro-2-iodoaniline is unique due to the presence of three different halogen atoms on the benzene ring. This unique substitution pattern can lead to distinct chemical reactivity and biological activity compared to other halogenated anilines. The combination of bromine, chlorine, and iodine provides a versatile platform for further chemical modifications and applications in various fields .
Properties
IUPAC Name |
5-bromo-4-chloro-2-iodoaniline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrClIN/c7-3-1-6(10)5(9)2-4(3)8/h1-2H,10H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZIRCWGIMZMJTA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Br)Cl)I)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrClIN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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